molecular formula C7H10N6 B12217058 7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12217058
M. Wt: 178.20 g/mol
InChI Key: RURZIBOSUYCRCX-UHFFFAOYSA-N
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Description

7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazine derivatives with triazolopyrimidine precursors. One common method involves the cyclization of enaminonitriles with hydrazine under microwave irradiation, which provides a catalyst-free and eco-friendly approach . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrazinyl group in 7-Hydrazinyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine imparts unique chemical properties and biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

(2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C7H10N6/c1-4-3-6(11-8)13-7(9-4)10-5(2)12-13/h3,11H,8H2,1-2H3

InChI Key

RURZIBOSUYCRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NN)C

Origin of Product

United States

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